Home > Products > Screening Compounds P123203 > JAK3 inhibitor 34
JAK3 inhibitor 34 -

JAK3 inhibitor 34

Catalog Number: EVT-10928674
CAS Number:
Molecular Formula: C22H17N5
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JAK3 inhibitor 34 is a compound designed to selectively inhibit the Janus kinase 3 (JAK3) enzyme, which plays a crucial role in the signaling pathways of various cytokines and growth factors. This inhibition is particularly relevant in the treatment of autoimmune diseases and certain cancers, where JAK3 is often implicated. The compound has garnered attention due to its potential therapeutic applications and its ability to selectively target JAK3 over other members of the Janus kinase family.

Source

The development of JAK3 inhibitor 34 stems from extensive research into JAK inhibitors, particularly focusing on enhancing selectivity and potency. Various studies have reported on the synthesis and evaluation of JAK3 inhibitors, including compounds like RB1, which demonstrated high selectivity for JAK3 with an IC50 value of 40 nM .

Classification

JAK3 inhibitor 34 is classified as a small molecule inhibitor. It belongs to a broader category of targeted therapies aimed at modulating intracellular signaling pathways by inhibiting specific kinases, in this case, JAK3. This classification highlights its potential use in precision medicine strategies for treating diseases linked to dysregulated JAK signaling.

Synthesis Analysis

Methods

The synthesis of JAK3 inhibitor 34 typically involves multi-step organic reactions that may include techniques such as:

  • Suzuki Coupling: This method is often employed to form carbon-carbon bonds using boronic acids and halides, vital for constructing the core structure of JAK3 inhibitors .
  • Reversible Addition-Fragmentation Chain Transfer Polymerization: This technique can be utilized for synthesizing complex molecular architectures while controlling molecular weight and polydispersity.

Technical Details

The synthesis process generally includes:

  1. Preparation of Key Intermediates: Starting materials are reacted under controlled conditions to yield intermediates that possess functional groups amenable to further modification.
  2. Final Assembly: The key intermediates undergo coupling reactions to form the final product, with purification techniques such as chromatography employed to isolate the desired compound.
Molecular Structure Analysis

Structure

The molecular structure of JAK3 inhibitor 34 features a scaffold that allows for specific interactions with the active site of JAK3. The design often incorporates elements that enhance binding affinity, such as:

  • Aromatic Rings: These contribute to hydrophobic interactions.
  • Functional Groups: Specific groups are strategically placed to form hydrogen bonds with amino acids within the binding pocket.

Data

Detailed structural data, including NMR and mass spectrometry results, confirm the identity and purity of synthesized compounds. For instance, compounds like RB1 have been characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS), revealing their binding characteristics and selectivity profiles .

Chemical Reactions Analysis

Reactions

JAK3 inhibitor 34 undergoes several key chemical reactions during its synthesis:

  • Coupling Reactions: Essential for forming the core structure.
  • Functionalization Reactions: These are used to introduce specific groups that enhance selectivity towards JAK3.

Technical Details

The reactions are typically monitored using analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity before proceeding to subsequent steps.

Mechanism of Action

Process

The mechanism by which JAK3 inhibitor 34 exerts its effects involves competitive inhibition at the ATP-binding site of the JAK3 enzyme. By binding to this site, it prevents ATP from interacting with JAK3, thereby inhibiting downstream signaling pathways associated with cellular proliferation and immune responses.

Data

Experimental data indicate that compounds like RB1 covalently modify specific residues in JAK3 (e.g., cysteine 909), leading to irreversible inhibition . This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

JAK3 inhibitor 34 typically exhibits:

  • Solubility: Varies based on the functional groups present; often optimized for solubility in physiological conditions.
  • Stability: Stability assessments under various pH and temperature conditions are crucial for determining shelf life and efficacy.

Chemical Properties

Key chemical properties include:

  • Melting Point: Provides insights into purity.
  • Log P (partition coefficient): Indicates lipophilicity, which affects bioavailability.

Relevant data from studies indicate that modifications in these properties can significantly influence the pharmacokinetic profiles of JAK inhibitors .

Applications

Scientific Uses

JAK3 inhibitor 34 has potential applications in:

  • Autoimmune Diseases: Such as rheumatoid arthritis, where modulation of immune signaling is beneficial.
  • Cancer Therapy: Targeting aberrant signaling pathways in tumors that exploit JAK3 for growth and survival.
  • Hair Growth Promotion: Recent studies suggest potential applications in dermatological treatments related to hair loss .
Introduction to Janus Kinase 3 as a Therapeutic Target

Janus Kinase 3 (Janus Kinase 3) is a cytoplasmic tyrosine kinase critically involved in immune cell signaling. Unlike other Janus Kinase family members (Janus Kinase 1, Janus Kinase 2, Tyrosine Kinase 2), Janus Kinase 3 exhibits restricted expression primarily in hematopoietic cells, making it an attractive target for immunomodulation. Its non-redundant functions arise from exclusive partnership with the common gamma chain (γc) subunit of cytokine receptors, positioning it as a key regulator of lymphocyte development and activation [3] [6].

Role of Janus Kinase 3 in γc Cytokine Signaling and Immune Regulation

Janus Kinase 3 transduces signals for interleukin 2, interleukin 4, interleukin 7, interleukin 9, interleukin 15, and interleukin 21 by phosphorylating Signal Transducer and Activator of Transcription proteins upon cytokine-receptor engagement. This Janus Kinase-Signal Transducer and Activator of Transcription cascade governs lymphocyte proliferation, differentiation, and survival. Genetic ablation studies reveal that Janus Kinase 3 deficiency results in severe combined immunodeficiency due to near-complete absence of T cells and natural killer cells, underscoring its non-redundant role in adaptive immunity [6] [8].

Beyond adaptive immunity, Janus Kinase 3 modulates innate immune responses through cross-regulation of Toll-Like Receptor signaling. Inhibition of Janus Kinase 3 enhances pro-inflammatory cytokine production (tumor necrosis factor α, interleukin 12) while suppressing anti-inflammatory interleukin 10 in monocytes stimulated via Toll-Like Receptor 4. This paradoxical effect occurs through Janus Kinase 3-mediated suppression of Phosphatidylinositol 3-Kinase-Glycogen Synthase Kinase 3 Beta signaling and subsequent Nuclear Factor Kappa B activation [3]. Consequently, Janus Kinase 3 acts as a bidirectional immune checkpoint, with its inhibition potentially amplifying or dampening inflammation depending on cellular context.

Table 1: γc Cytokines Dependent on Janus Kinase 3 Signaling

CytokinePrimary Immune FunctionsDownstream Signaling
Interleukin 2T-cell proliferation, Regulatory T-cell homeostasisSignal Transducer and Activator of Transcription 5
Interleukin 4Th2 differentiation, B-cell class switchingSignal Transducer and Activator of Transcription 6
Interleukin 7Lymphocyte development, T-cell homeostasisSignal Transducer and Activator of Transcription 5
Interleukin 15Natural killer cell maturation, Memory CD8+ T-cell maintenanceSignal Transducer and Activator of Transcription 5/3
Interleukin 21Plasma cell differentiation, Germinal center formationSignal Transducer and Activator of Transcription 3

Rationale for Selective Janus Kinase 3 Inhibition in Autoimmune Pathologies

First-generation pan-Januse Kinase inhibitors (tofacitinib, baricitinib) demonstrate clinical efficacy in rheumatoid arthritis and other autoimmune conditions but exhibit dose-limiting hematologic toxicities due to concurrent Janus Kinase 2 inhibition. Janus Kinase 2 mediates erythropoietin and thrombopoietin signaling, and its inhibition causes anemia, thrombocytopenia, and neutropenia. Selective Janus Kinase 3 blockade offers a compelling strategy to maintain immunosuppressive effects while circumventing myelosuppressive risks [4] [9].

The immunopathological basis for Janus Kinase 3 targeting stems from its cardinal role in pathogenic lymphocyte activation. In rheumatoid arthritis, interleukin 15 and interleukin 21 (both Janus Kinase 3-dependent) drive synovial T-cell and B-cell infiltration, matrix metalloproteinase release, and osteoclast differentiation. Similarly, in alopecia areata, cytotoxic T-cell destruction of hair follicles requires interleukin 15-Januse Kinase 3 signaling. Genome-wide association studies further implicate Janus Kinase 3 polymorphisms in inflammatory bowel disease susceptibility [4] [7]. Preclinical evidence confirms that Janus Kinase 3-selective inhibitors suppress collagen-induced arthritis with efficacy comparable to pan-Januse Kinase inhibitors but without hematologic perturbations observed with Janus Kinase 2 inhibitors [7].

Table 2: Selectivity Profiles of Clinical and Investigational Janus Kinase Inhibitors

CompoundJanus Kinase 3 IC₅₀ (nM)Selectivity Ratio vs. Janus Kinase 1Selectivity Ratio vs. Janus Kinase 2Development Status
Tofacitinib1112-fold20-foldApproved
Ritlecitinib33.1>300-fold>300-foldPhase 3
Z5830.1 (Km ATP)>1000-fold>1000-foldPreclinical
RB140>125-fold>125-foldPreclinical
Inhibitor 344.968.3-fold>134-foldPreclinical

Historical Development of Covalent Janus Kinase 3 Inhibitors

The evolution of Janus Kinase 3 inhibitors progressed through three generations: 1) ATP-competitive reversible inhibitors with limited selectivity (tofacitinib); 2) Irreversible inhibitors exploiting Cysteine 909 residue; 3) Second-generation covalent inhibitors with optimized pharmacodynamics. Cysteine 909 in Janus Kinase 3’s catalytic domain is replaced by serine in Janus Kinase 1 (Serine 966) and tyrosine in Janus Kinase 2 (Tyrosine 931), enabling selective covalent targeting. Early covalent inhibitors like PF-06651600 (ritlecitinib) demonstrated 300-fold selectivity for Janus Kinase 3 over other Janus Kinase isoforms by forming a thioether bond with Cysteine 909 [1] [7].

Inhibitor 34 (chemical name: (S)-N-(3-((7H-purin-6-yl)amino)-2,3-dihydro-1H-inden-1-yl)cyanamide) exemplifies rational structure-based design advancing this paradigm. Its cyanamide "warhead" undergoes Michael addition with Cysteine 909’s sulfhydryl group, establishing irreversible inhibition. Molecular docking reveals additional affinity contributions from:

  • Hydrogen bonding between the purine nitrogen and Leucine 905 backbone amide
  • Hydrophobic packing of the indane group within the glycine-rich loop
  • π-π stacking of the benzimidazole with Phenylalanine 958 [10]

This binding mode achieves a 4.9 nM half-maximal inhibitory concentration against Janus Kinase 3 with 68-fold selectivity over Janus Kinase 1 and >134-fold over Janus Kinase 2. Functional cellular assays confirm specificity: Inhibitor 34 blocks interleukin 15-induced Signal Transducer and Activator of Transcription 5 phosphorylation (Janus Kinase 1/Janus Kinase 3-dependent) with a 458 nM half-maximal inhibitory concentration in peripheral blood mononuclear cells but does not inhibit interleukin 10-induced Signal Transducer and Activator of Transcription 3 phosphorylation (Janus Kinase 1/Tyrosine Kinase 2-dependent) even at 10 μM [10].

Table 3: Structural and Functional Features of Covalent Janus Kinase 3 Inhibitor 34

PropertyCharacteristicsFunctional Significance
Covalent WarheadCyanamide groupForms irreversible bond with Cysteine 909
Core Structure(S)-1-amino-2,3-dihydro-1H-indene scaffoldProvides stereospecific binding orientation
Key Interactions- H-bond with Leucine 905- Hydrophobic contact with Glycine-rich loop- π-stacking with Phenylalanine 958Enhances binding affinity and kinase residence time
Selectivity MechanismAbsence of Cysteine 909 homolog in other Janus KinasesExploits single amino acid difference in ATP-binding pocket
Cellular PhenotypeSuppression of interleukin 15-induced Signal Transducer and Activator of Transcription 5 phosphorylationConfirms target engagement in primary immune cells

Properties

Product Name

JAK3 inhibitor 34

IUPAC Name

[(1S)-6-(5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]cyanamide

Molecular Formula

C22H17N5

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C22H17N5/c23-12-25-19-9-8-15-6-7-16(10-17(15)19)21-20-18(14-4-2-1-3-5-14)11-24-22(20)27-13-26-21/h1-7,10-11,13,19,25H,8-9H2,(H,24,26,27)/t19-/m0/s1

InChI Key

LOSIDNZHKAVMKF-IBGZPJMESA-N

Canonical SMILES

C1CC2=C(C1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5

Isomeric SMILES

C1CC2=C([C@H]1NC#N)C=C(C=C2)C3=C4C(=CNC4=NC=N3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.